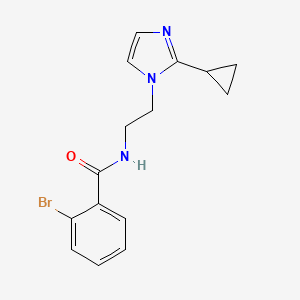

2-bromo-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

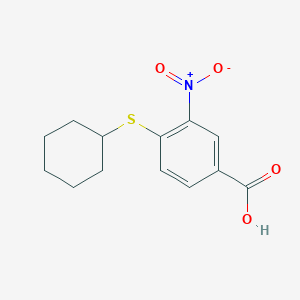

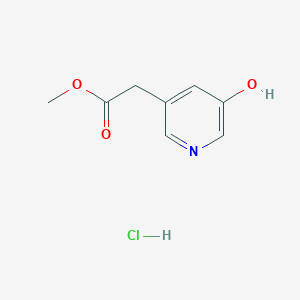

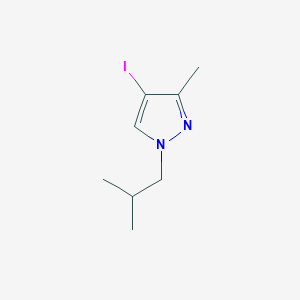

“2-bromo-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .

Molecular Structure Analysis

The molecular structure of “2-bromo-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide” is complex due to the presence of multiple functional groups. The compound contains a bromine atom, an imidazole ring, a benzamide group, and a cyclopropyl group .Applications De Recherche Scientifique

Synthesis and Methodological Advances

- Microwave-Assisted Synthesis : Microwave irradiation offers a cleaner, more efficient, and faster method for synthesizing N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, demonstrating the value of modern techniques in accelerating and optimizing chemical synthesis processes (Saeed, 2009).

- Cyclocondensation Methods : The use of 1-methyl-3-ethyl imidazolium bromide [meim]Br/basic alumina has been shown to promote the cyclocondensation of chloroacetone/chloroethyl acetate with salicylaldehydes, yielding benzofuran derivatives under both conventional and microwave irradiation. This illustrates the versatility of catalytic systems in facilitating heterocyclic ring formation (Sapkal et al., 2010).

Potential Biological Activity

- Antitumor and Antioxidant Agents : Research into the synthesis of new fused and binary 1,3,4‐Thiadiazoles explores their applications as potential antitumor and antioxidant agents. Such compounds are generated through reactions involving 2-amino-1,3,4-thiadiazole with various reactants, including 2-bromo-1-(2H-chromen-3-yl)ethanone, highlighting the therapeutic potential of these heterocyclic compounds (Hamama et al., 2013).

Crystal Structure and Interactions

- X-Ray Structure Characterization : Studies on antipyrine-like derivatives, specifically 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, have involved X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. These analyses reveal insights into the crystal packing, hydrogen bonding interactions, and the stabilization mechanisms within the molecular structures, offering a foundation for understanding the physicochemical properties of similar compounds (Saeed et al., 2020).

Orientations Futures

Propriétés

IUPAC Name |

2-bromo-N-[2-(2-cyclopropylimidazol-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrN3O/c16-13-4-2-1-3-12(13)15(20)18-8-10-19-9-7-17-14(19)11-5-6-11/h1-4,7,9,11H,5-6,8,10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJMBVYZYZHMCJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CN2CCNC(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2988179.png)

![[4-(4-chlorophenoxy)-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2988184.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2988187.png)